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Compound of Interest

Compound Name: ONO-RS-347

Cat. No.: B164810 Get Quote

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of prominent inhibitors of the TEA Domain (TEAD)

family of transcription factors, a critical node in the Hippo signaling pathway. While the initial

query focused on a compound designated ONO-RS-347, a comprehensive search of publicly

available scientific literature and clinical trial databases did not yield any information on a TEAD

inhibitor with this name. Therefore, this analysis will focus on the well-characterized inhibitor K-

975 and compare it with other notable TEAD inhibitors with available preclinical and clinical

data. This guide is intended for researchers, scientists, and drug development professionals

actively working in the field of oncology and targeted therapies.

The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its

dysregulation is implicated in the development and progression of various cancers. The

interaction between the transcriptional co-activators YAP/TAZ and TEAD transcription factors is

the final step in this pathway, leading to the expression of genes that promote cell proliferation

and inhibit apoptosis.[1][2] Consequently, inhibiting the TEAD-YAP/TAZ interaction has

emerged as a promising therapeutic strategy.[1][3]

Mechanism of Action: A Common Target, Diverse
Approaches
TEAD inhibitors primarily function by disrupting the protein-protein interaction between TEAD

and its co-activators, YAP and TAZ.[3] Many of the recently developed inhibitors, including K-
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975, achieve this by binding to a lipid pocket on the TEAD protein. This pocket is crucial for the

palmitoylation of TEAD, a post-translational modification that enhances its binding affinity for

YAP/TAZ.[4][5]

K-975 is a potent and selective covalent inhibitor that targets a cysteine residue within the

palmitate-binding pocket of TEAD.[1][4][5][6][7] This covalent binding leads to an irreversible

inhibition of the TEAD-YAP/TAZ interaction.[6][7] X-ray crystallography has confirmed that K-

975 covalently binds to Cys359 of TEAD1.[4][6]

Other notable TEAD inhibitors in development include:

VT3989: A first-in-class inhibitor that also binds to the palmitoylation pocket of TEAD, thereby

preventing its interaction with YAP and TAZ. It is currently being evaluated in a Phase 1

clinical trial for patients with advanced solid tumors, particularly mesothelioma.[4]

IK-930: A TEAD1-specific inhibitor that is also in Phase 1 clinical trials for advanced solid

tumors with alterations in the Hippo pathway.[8]

GNE-7883: A potent, allosteric pan-TEAD inhibitor that binds to the TEAD lipid pocket and

blocks the interaction with YAP/TAZ.[5]

Comparative Performance Data
The following tables summarize the available quantitative data for K-975 and other selected

TEAD inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.onclive.com/view/first-in-class-yap-tead-inhibitor-demonstrates-early-efficacy-targeting-hippo-pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC10293011/
https://ufinnovate.technologypublisher.com/tech/YAP-TEAD_Core_Inhibitors_for_Developing_Cancer_Therapeutics
https://www.onclive.com/view/first-in-class-yap-tead-inhibitor-demonstrates-early-efficacy-targeting-hippo-pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC10293011/
https://medcitynews.com/2025/02/ono-pharma-fda-approval-vimseltinib-romvimza-deciphera-tgct-csf1-rare-tumor/
https://synapse.patsnap.com/organization/813e795cea04e65c6dba9796e2ed6dc4
https://medcitynews.com/2025/02/ono-pharma-fda-approval-vimseltinib-romvimza-deciphera-tgct-csf1-rare-tumor/
https://synapse.patsnap.com/organization/813e795cea04e65c6dba9796e2ed6dc4
https://www.onclive.com/view/first-in-class-yap-tead-inhibitor-demonstrates-early-efficacy-targeting-hippo-pathway
https://medcitynews.com/2025/02/ono-pharma-fda-approval-vimseltinib-romvimza-deciphera-tgct-csf1-rare-tumor/
https://www.onclive.com/view/first-in-class-yap-tead-inhibitor-demonstrates-early-efficacy-targeting-hippo-pathway
https://www.clinicaltrials.gov/study/NCT05228015
https://pmc.ncbi.nlm.nih.gov/articles/PMC10293011/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Target
Mechanis

m

IC50 /

EC50

Key In

Vitro

Activity

Key In

Vivo

Activity

Clinical

Developm

ent

K-975 Pan-TEAD

Covalent,

targets

palmitate-

binding

pocket

GI50: 20

nM (NCI-

H226 cells)

[9]

Potently

inhibits

proliferatio

n of NF2-

deficient

mesothelio

ma cell

lines.[4][5]

[10] Inhibits

YAP/TAZ-

TEAD

protein-

protein

interactions

.[4][5][6]

[10]

Suppresse

s tumor

growth in

mesothelio

ma

xenograft

models.[4]

[5][10]

Preclinical

VT3989 Pan-TEAD

Binds to

palmitoylati

on pocket

Not

publicly

available

Antitumor

activity in

mesothelio

ma

models.[4]

Durable

responses

in patients

with

advanced

mesothelio

ma.[4]

Phase 1

(NCT0466

5206)[4]

IK-930
TEAD1-

specific

Not

publicly

available

Not

publicly

available

Not

publicly

available

Not

publicly

available

Phase 1

(NCT0522

8015)[8]

GNE-7883 Pan-TEAD

Allosteric,

binds to

lipid pocket

Not

publicly

available

Suppresse

s cell

proliferatio

n in various

cancer cell

lines.[5]

Strong

antitumor

efficacy in

vivo.[5]

Preclinical

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://innovations.dana-farber.org/technology/tead-inhibitors-for-the-treatment-of-hippo-pathway-dependent-cancers/
https://www.onclive.com/view/first-in-class-yap-tead-inhibitor-demonstrates-early-efficacy-targeting-hippo-pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC10293011/
https://m.youtube.com/watch?v=k_YuS_PCOsI
https://www.onclive.com/view/first-in-class-yap-tead-inhibitor-demonstrates-early-efficacy-targeting-hippo-pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC10293011/
https://medcitynews.com/2025/02/ono-pharma-fda-approval-vimseltinib-romvimza-deciphera-tgct-csf1-rare-tumor/
https://m.youtube.com/watch?v=k_YuS_PCOsI
https://www.onclive.com/view/first-in-class-yap-tead-inhibitor-demonstrates-early-efficacy-targeting-hippo-pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC10293011/
https://m.youtube.com/watch?v=k_YuS_PCOsI
https://www.onclive.com/view/first-in-class-yap-tead-inhibitor-demonstrates-early-efficacy-targeting-hippo-pathway
https://www.onclive.com/view/first-in-class-yap-tead-inhibitor-demonstrates-early-efficacy-targeting-hippo-pathway
https://www.onclive.com/view/first-in-class-yap-tead-inhibitor-demonstrates-early-efficacy-targeting-hippo-pathway
https://www.clinicaltrials.gov/study/NCT05228015
https://pmc.ncbi.nlm.nih.gov/articles/PMC10293011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10293011/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of key experimental protocols used in the evaluation of TEAD inhibitors.

Cell Proliferation Assay (Example with K-975)
Cell Lines: Human malignant pleural mesothelioma (MPM) cell lines, such as NCI-H226

(NF2-deficient).

Method: Cells are seeded in 96-well plates and treated with varying concentrations of the

TEAD inhibitor (e.g., K-975) or vehicle control (DMSO).

Incubation: Cells are typically incubated for a period of 72 to 144 hours.

Measurement: Cell viability is assessed using a colorimetric assay such as the CellTiter-

Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of

metabolically active cells.

Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by fitting

the dose-response data to a sigmoidal curve.

In Vivo Tumor Xenograft Model (Example with K-975)
Animal Model: Immunocompromised mice (e.g., SCID or nude mice).

Tumor Implantation: Human cancer cells (e.g., NCI-H226) are subcutaneously injected into

the flanks of the mice.

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and

control groups. The TEAD inhibitor (e.g., K-975) is administered orally at specified doses and

schedules. The control group receives a vehicle.

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and

general health are also monitored.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, or at a specified time point. Tumor growth inhibition is calculated by comparing the
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tumor volumes in the treated groups to the control group.

Visualizing the Hippo-YAP/TAZ-TEAD Signaling
Pathway and Experimental Workflow
To facilitate a deeper understanding of the underlying biology and experimental design, the

following diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Signals Core Kinase Cascade

Cytoplasm

Nucleus

Cell-Cell Contact

MST1/2

GPCR Signaling Mechanical Stress

LATS1/2

 phosphorylates

SAV1

YAP/TAZ

 phosphorylates

MOB1

Phosphorylated
YAP/TAZ

dephosphorylation

YAP/TAZ

translocates to

TEAD

Target Gene Expression
(e.g., CTGF, CYR61)

 activates

 binds to

Cell Proliferation
& Survival

K-975 & other
TEAD Inhibitors

 inhibit

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b164810?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for TEAD

inhibitors.
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Caption: A generalized workflow for the preclinical and clinical development of TEAD inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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